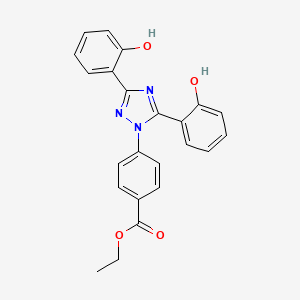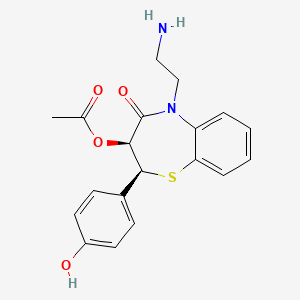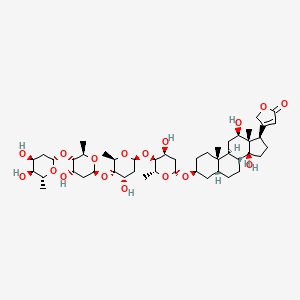
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride is a pharmaceutical compound . It is also known as Lidocaine Hydrochloride Impurity F . This compound is used as a reference standard in pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride is C14 H22 N2 O . Cl H . Its molecular weight is 270.80 .Aplicaciones Científicas De Investigación
Pharmaceutical Secondary Standard
Lidocaine Impurity F is used as a Pharmaceutical Secondary Standard . This means it is used in quality control and provides pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards .
Certified Reference Material
This compound is also a Certified Reference Material . These are suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses .
3. Food and Beverage Quality Control Testing Another application of Lidocaine Impurity F is in food and beverage quality control testing . It can be used in the calibration of equipment used in these industries .
Ionic Liquids with Anti-inflammatory Anions
Research has been conducted on the physicochemical and structural properties of lidocaine-based ionic liquids with anti-inflammatory anions . Lidocaine-based ionic liquids, with ibuprofen and salicylate as counterion, were prepared . These ionic liquids have potential applications in the pharmaceutical industry .
Mecanismo De Acción
Target of Action
Lidocaine Impurity F, like Lidocaine, primarily targets the fast voltage-gated sodium (Na+) channels in neurons . These channels play a crucial role in the initiation and conduction of nerve impulses, which are fundamental to the sensation of pain .
Mode of Action
Lidocaine Impurity F acts as a local anesthetic by blocking these sodium channels . By inhibiting these channels, it prevents the neurons from signaling the brain about sensations, effectively numbing the area where it is applied . This blockage can also decrease muscle contractility, leading to effects like vasodilation, hypotension, and irregular heart rate .
Biochemical Pathways
The primary biochemical pathway affected by Lidocaine Impurity F is the signal conduction pathway in neurons . By blocking the sodium channels, it disrupts the normal flow of sodium ions, which are essential for the propagation of nerve impulses . This disruption prevents the neurons from transmitting signals to the brain, resulting in a numbing effect .
Pharmacokinetics
Lidocaine is well-absorbed following administration, with a half-life of approximately 1.85 hours . It is metabolized by the cytochrome P450 system, specifically the P450 3A4 isoenzyme . This system is responsible for the metabolism of many drugs, and any substances that inhibit its activity can potentially increase plasma concentrations of Lidocaine .
Result of Action
The primary result of Lidocaine Impurity F’s action is a loss of sensation in the area where it is applied . This is due to its ability to block nerve impulses by inhibiting sodium channels . It may also cause effects such as vasodilation, hypotension, and irregular heart rate due to its impact on muscle contractility .
Action Environment
The action of Lidocaine Impurity F can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by the cytochrome P450 system can affect its metabolism and potentially increase its toxicity . Additionally, factors such as the pH of the environment, the presence of inflammation, and the specific tissue type can all influence the efficacy and stability of Lidocaine Impurity F .
Propiedades
IUPAC Name |
2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-14(17)15-13-9-7-8-11(3)12(13)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOMHDCAYOQVAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC(=C1C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)





![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)